

A Comprehensive Technical Review of Bis(2-ethylhexyl) Azelate in Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) azelate*

Cat. No.: *B044395*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-molecular-weight diester valued for its versatility in a range of industrial applications. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and primary industrial uses, with a focus on its role as a specialty plasticizer and lubricant base stock. Experimental protocols for its synthesis and performance evaluation are also detailed to support research and development activities.

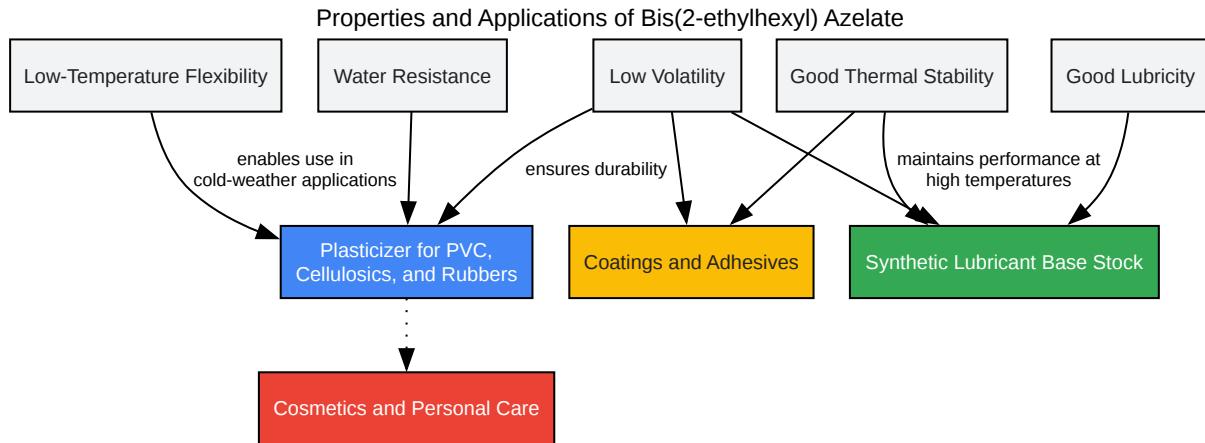
Physicochemical and Toxicological Profile

Bis(2-ethylhexyl) azelate is a colorless, odorless liquid with low volatility and excellent thermal stability.^{[1][2]} Its key properties are summarized in the tables below, providing a quantitative basis for its application in various formulations.

Table 1: Physicochemical Properties of Bis(2-ethylhexyl) Azelate

Property	Value	Reference
Molecular Formula	C ₂₅ H ₄₈ O ₄	[3][4]
Molecular Weight	412.65 g/mol	[5][6]
CAS Number	103-24-2	[3][5]
Appearance	Clear, colorless to pale yellow liquid	[7][8]
Density	0.915 g/cm ³ at 25°C	[2][5]
Boiling Point	237°C at 5 mmHg	[2][5]
Melting Point	-78°C	[4][5]
Flash Point	184.6°C	[5]
Water Solubility	Insoluble	[2][7]
Solubility in Organic Solvents	Soluble in alcohols, acetone, and benzene	[4][7]
Refractive Index	1.446 at 25°C	[2]

Table 2: Toxicological Data for Bis(2-ethylhexyl) Azelate


Test	Result	Guideline	Reference
Acute Oral Toxicity (Rat)	LD ₅₀ > 2000 mg/kg bw	OECD TG 401	[9]
Skin Irritation	Low potential	-	[9]
Eye Irritation	Low potential	-	[9]
Genotoxicity (in vitro)	Not genotoxic	-	[9]
Reproductive/Developmental Toxicity (Rat)	NOAEL = 1000 mg/kg bw/day	OECD TG 422	[9]
Repeated Dose Toxicity (Rat)	NOAEL = 300 mg/kg bw/day	OECD TG 422	[9]

Industrial Applications

The unique combination of properties of **bis(2-ethylhexyl) azelate** makes it a valuable component in several industrial sectors.

- Plasticizer: DOZ is a highly efficient plasticizer for a variety of polymers, including polyvinyl chloride (PVC), cellulosics, and synthetic rubbers.[10][11] It is particularly valued for imparting excellent low-temperature flexibility to materials, making it suitable for applications in cold-weather conditions such as cable insulation, automotive interiors, and flooring.[12] Its low volatility and good resistance to water and heat enhance the durability of the final products.[12]
- Lubricants: It serves as a base for synthetic lubricants, particularly in applications requiring stable performance over a wide temperature range.[3][6] Its good lubricating properties help to reduce friction and wear in machinery.[6]
- Coatings and Adhesives: In the coatings and adhesives industries, DOZ is used to improve film properties and adhesion.[7]
- Cosmetics: Due to its emollient and skin-conditioning properties, it is also found in personal care products like lotions and creams.[6]

The following diagram illustrates the relationship between the key properties of **Bis(2-ethylhexyl) azelate** and its primary industrial applications.

[Click to download full resolution via product page](#)

Caption: Relationship between key properties and applications of DOZ.

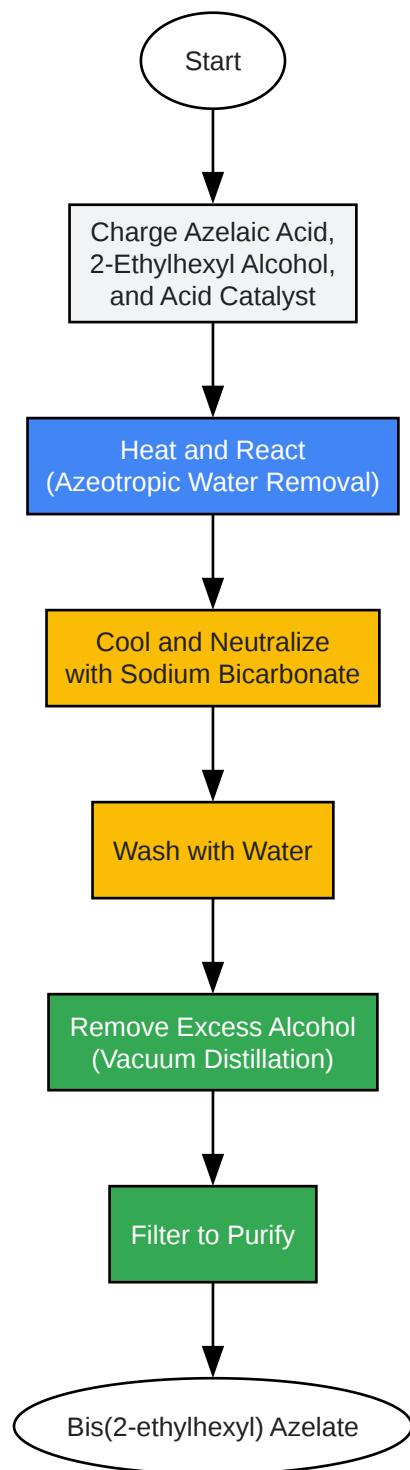
Experimental Protocols

This section provides detailed methodologies for the synthesis of **bis(2-ethylhexyl) azelate** and for testing its performance as a plasticizer.^[2]

Synthesis of Bis(2-ethylhexyl) Azelate via Esterification

The industrial synthesis of **bis(2-ethylhexyl) azelate** is achieved through the direct esterification of azelaic acid with 2-ethylhexyl alcohol in the presence of an acid catalyst.^[2]

Materials:


- Azelaic acid
- 2-Ethylhexyl alcohol
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Sodium bicarbonate solution (for neutralization)

- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Reaction Setup: A reaction flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
- Charging Reactants: Azelaic acid and a molar excess of 2-ethylhexyl alcohol are charged into the reaction flask. The acid catalyst is then added.
- Esterification: The mixture is heated to a temperature that allows for the azeotropic removal of water, driving the reaction to completion. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.
- Neutralization and Washing: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.
- Dealcoholization and Purification: The excess 2-ethylhexyl alcohol is removed by vacuum distillation. The crude product is then further purified by filtration.

The following diagram outlines the general workflow for the synthesis of **bis(2-ethylhexyl) azelate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Bis(2-ethylhexyl) azelate**.

Performance Evaluation as a Plasticizer

The effectiveness of **bis(2-ethylhexyl) azelate** as a plasticizer is evaluated through standardized tests that measure the physical properties of the plasticized polymer.

This method assesses the efficiency of a plasticizer in a PVC composition by measuring its tensile properties.[\[5\]](#)

Procedure:

- Sample Preparation: Prepare PVC formulations with varying concentrations of **bis(2-ethylhexyl) azelate**.
- Molding: Mold the formulations into standardized test specimens.
- Conditioning: Condition the specimens in a controlled environment.
- Tensile Testing: Subject the specimens to tensile stress until failure using a universal testing machine.
- Data Analysis: Measure and record the tensile strength, elongation at break, and modulus of elasticity. These parameters indicate the plasticizer's efficiency in imparting flexibility and strength.[\[5\]](#)

This test determines the temperature at which a plastic exhibits brittle failure under specified impact conditions, which is crucial for evaluating low-temperature performance.[\[13\]](#)

Procedure:

- Specimen Preparation: Prepare standardized test specimens of the plasticized material.
- Cooling: Cool the specimens in a controlled low-temperature bath.
- Impact Testing: Subject the cooled specimens to a specified impact.
- Brittleness Temperature Determination: The brittleness temperature is the temperature at which 50% of the specimens fail.[\[13\]](#)

Toxicological Testing Methodologies

The toxicological data presented in this guide are based on standardized OECD test guidelines.

This test provides information on the health hazards likely to arise from a single oral exposure to a substance. The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats).[3] Observations of effects and mortality are made over a period of time.[3]

This screening test provides information on the potential health hazards from repeated exposure to a substance over an extended period.[6][12] The test substance is administered daily in graduated doses to groups of male and female rats.[6][12] The study assesses general toxicity in the parent animals and effects on reproductive performance and the development of offspring.[6][12][14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Bis(2-ethylhexyl) Azelate, 75% | 103-24-2 | FB62541 [biosynth.com]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. oecd.org [oecd.org]
- 11. azom.com [azom.com]

- 12. oecd.org [oecd.org]
- 13. store.astm.org [store.astm.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Bis(2-ethylhexyl) Azelate in Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044395#review-of-bis-2-ethylhexyl-azelate-in-industrial-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com